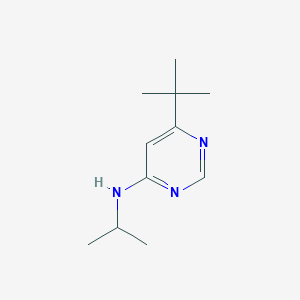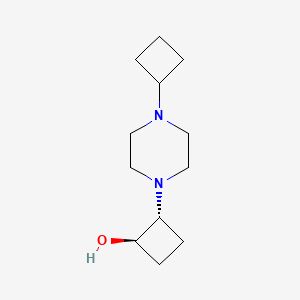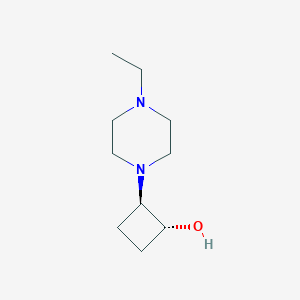
6-tert-butyl-N-(propan-2-yl)pyrimidin-4-amine
Descripción general
Descripción
6-tert-Butyl-N-(propan-2-yl)pyrimidin-4-amine (6-TBPA) is an organic compound belonging to the pyrimidine family. It is a heterocyclic aromatic compound with a five-membered ring system, consisting of four nitrogen atoms and one carbon atom. 6-TBPA has a molecular weight of 180.24 g/mol and a melting point of about 140°C. It is soluble in water, ethanol, and methanol, and is relatively stable under normal conditions. 6-TBPA has a variety of applications in organic synthesis and pharmaceuticals, and has been studied for its potential use in a variety of areas, including cancer therapy.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
A study focused on the structure-activity relationships (SAR) around a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) highlights the optimization process of these compounds, which led to the development of compounds with potential anti-inflammatory and antinociceptive activities. This optimization involved systematic modifications to improve potency, with particular attention to substitutions at the pyrimidine 6 position, showcasing the role of different substituents, including tert-butyl, in enhancing biological activity (Altenbach et al., 2008).
Synthesis of Heterocyclic Compounds
Research on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst reveals a method for preparing heterocyclic compounds, which are crucial in drug development. This study shows the versatility of pyrimidin-4-amine derivatives in synthesizing various bioactive molecules (El-Deeb, Ryu, & Lee, 2008).
Antimicrobial and Insecticidal Potential
Another application is found in the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. This study exemplifies the potential of pyrimidin-4-amine derivatives in developing compounds with significant biological activities, including against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Material Science Applications
In the field of materials science, pyrimidin-4-amine derivatives have been used in the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents. These materials are noteworthy for their good solubility, thermal stability, and fluorescent properties, demonstrating the compound's utility beyond pharmacological applications (Lu et al., 2014).
Photocatalysis
The compound has also found application in photoredox catalysis, as demonstrated by a study on the photocatalyzed amination of o-hydroxyarylenaminones. This research underlines the compound's role in facilitating the assembly of diverse amino pyrimidines under mild conditions, further broadening the applications of photoredox catalysis in organic synthesis (Wang et al., 2022).
Mecanismo De Acción
Mode of Action
6-tert-butyl-N-(propan-2-yl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism. The mode of action of this compound is different from other fungicides, which makes it a promising candidate for controlling pests that have developed resistance to other pesticides .
Pharmacokinetics
It’s worth noting that the compound’s lipophilic properties, as suggested by its chemical structure, may influence its bioavailability and distribution within the organism .
Result of Action
The primary result of the action of this compound is the death of the organism. By inhibiting the mitochondrial complex I, the compound disrupts the normal functioning of the mitochondria, leading to energy deprivation and eventually causing the death of the organism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that factors such as temperature, pH, and presence of other chemicals can potentially affect the stability and efficacy of many chemical compounds .
Propiedades
IUPAC Name |
6-tert-butyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)14-10-6-9(11(3,4)5)12-7-13-10/h6-8H,1-5H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTNYLDVKGXQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)
![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)